2,4-dihydroxy-5-[(E)-3-(4-hydroxy-3-methoxy-phenyl)prop-2-enoyl]benzoic acid 2,4-dihydroxy-5-[(E)-3-(4-hydroxy-3-methoxy-phenyl)prop-2-enoyl]benzoic acid
Brand Name: Vulcanchem
CAS No.: 108051-40-7
VCID: VC0027590
InChI: InChI=1S/C17H14O7/c1-24-16-6-9(3-5-13(16)19)2-4-12(18)10-7-11(17(22)23)15(21)8-14(10)20/h2-8,19-21H,1H3,(H,22,23)/b4-2+
SMILES: COC1=C(C=CC(=C1)C=CC(=O)C2=CC(=C(C=C2O)O)C(=O)O)O
Molecular Formula: C17H14O7
Molecular Weight: 330.29 g/mol

2,4-dihydroxy-5-[(E)-3-(4-hydroxy-3-methoxy-phenyl)prop-2-enoyl]benzoic acid

CAS No.: 108051-40-7

Main Products

VCID: VC0027590

Molecular Formula: C17H14O7

Molecular Weight: 330.29 g/mol

2,4-dihydroxy-5-[(E)-3-(4-hydroxy-3-methoxy-phenyl)prop-2-enoyl]benzoic acid - 108051-40-7

CAS No. 108051-40-7
Product Name 2,4-dihydroxy-5-[(E)-3-(4-hydroxy-3-methoxy-phenyl)prop-2-enoyl]benzoic acid
Molecular Formula C17H14O7
Molecular Weight 330.29 g/mol
IUPAC Name 2,4-dihydroxy-5-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]benzoic acid
Standard InChI InChI=1S/C17H14O7/c1-24-16-6-9(3-5-13(16)19)2-4-12(18)10-7-11(17(22)23)15(21)8-14(10)20/h2-8,19-21H,1H3,(H,22,23)/b4-2+
Standard InChIKey OASSDTYGNQBLPV-DUXPYHPUSA-N
Isomeric SMILES COC1=C(C=CC(=C1)/C=C/C(=O)C2=CC(=C(C=C2O)O)C(=O)O)O
SMILES COC1=C(C=CC(=C1)C=CC(=O)C2=CC(=C(C=C2O)O)C(=O)O)O
Canonical SMILES COC1=C(C=CC(=C1)C=CC(=O)C2=CC(=C(C=C2O)O)C(=O)O)O
Synonyms 2,4-dihydroxy-5-[(E)-3-(4-hydroxy-3-methoxy-phenyl)prop-2-enoyl]benzoic acid
PubChem Compound 6435751
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator